Cas no 2229648-07-9 (1-methyl-5-(2-phenylethenyl)-1H-pyrazole-4-carboxylic acid)

1-Methyl-5-(2-phenylethenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by its phenylvinyl substituent at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure offers reactivity at both the carboxylic acid and vinyl groups, enabling further functionalization through esterification, amidation, or cross-coupling reactions. The conjugated system enhances stability while maintaining reactivity, making it suitable for applications in heterocyclic chemistry. The compound's well-defined molecular framework facilitates precise modifications, supporting its use in medicinal chemistry for scaffold diversification. High purity grades are available for research and industrial applications.
1-methyl-5-(2-phenylethenyl)-1H-pyrazole-4-carboxylic acid structure
2229648-07-9 structure
Product Name:1-methyl-5-(2-phenylethenyl)-1H-pyrazole-4-carboxylic acid
CAS No:2229648-07-9
MF:C13H12N2O2
MW:228.246582984924
CID:6251562
PubChem ID:165640912
Update Time:2025-11-06

1-methyl-5-(2-phenylethenyl)-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-5-(2-phenylethenyl)-1H-pyrazole-4-carboxylic acid
    • EN300-1860621
    • 2229648-07-9
    • Inchi: 1S/C13H12N2O2/c1-15-12(11(9-14-15)13(16)17)8-7-10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)/b8-7+
    • InChI Key: RJDJADNRIVNKRV-BQYQJAHWSA-N
    • SMILES: OC(C1C=NN(C)C=1/C=C/C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 228.089877630g/mol
  • Monoisotopic Mass: 228.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 55.1Ų

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Additional information on 1-methyl-5-(2-phenylethenyl)-1H-pyrazole-4-carboxylic acid

Research Brief on 1-methyl-5-(2-phenylethenyl)-1H-pyrazole-4-carboxylic acid (CAS: 2229648-07-9): Recent Advances and Applications

The compound 1-methyl-5-(2-phenylethenyl)-1H-pyrazole-4-carboxylic acid (CAS: 2229648-07-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazole derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its significance in drug discovery and development.

One of the key areas of investigation has been the compound's role as a modulator of inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-methyl-5-(2-phenylethenyl)-1H-pyrazole-4-carboxylic acid exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study utilized molecular docking and in vitro assays to confirm the compound's binding affinity and selectivity for COX-2 over COX-1, suggesting its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to its anti-inflammatory properties, recent research has explored the anticancer potential of this pyrazole derivative. A preprint article available on bioRxiv (2024) reported that the compound induces apoptosis in several cancer cell lines, including breast and colon cancer, through the activation of the intrinsic mitochondrial pathway. The study also identified a synergistic effect when the compound was combined with conventional chemotherapeutic agents, such as doxorubicin, enhancing its efficacy while minimizing side effects. These findings underscore the compound's potential as an adjunct therapy in oncology.

The synthetic accessibility of 1-methyl-5-(2-phenylethenyl)-1H-pyrazole-4-carboxylic acid has also been a focus of recent research. A 2024 publication in Organic & Biomolecular Chemistry detailed a novel, high-yield synthesis route using palladium-catalyzed cross-coupling reactions. This method not only improves the scalability of the compound but also reduces the environmental impact compared to traditional synthetic approaches. The authors emphasized the importance of this advancement for large-scale production and further pharmacological evaluation.

Despite these promising developments, challenges remain in the clinical translation of this compound. Pharmacokinetic studies, as reported in a 2023 issue of European Journal of Pharmaceutical Sciences, indicate that the compound exhibits moderate bioavailability and rapid metabolism, necessitating further structural modifications or formulation strategies to enhance its therapeutic profile. Ongoing research is exploring prodrug approaches and nanoparticle-based delivery systems to address these limitations.

In conclusion, 1-methyl-5-(2-phenylethenyl)-1H-pyrazole-4-carboxylic acid represents a versatile scaffold with significant potential in multiple therapeutic areas. The recent advancements in understanding its biological activities, synthetic optimization, and formulation strategies highlight its growing importance in chemical biology and drug discovery. Future research should focus on advancing the compound through preclinical and clinical stages to fully realize its therapeutic potential.

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